2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
Description
Historical Development of Halogenated Amino Alcohols
The strategic incorporation of halogens into amino alcohol frameworks originated from mid-20th century efforts to enhance drug metabolic stability and target binding affinity. Early examples include chloramphenicol (1947), where the dichloroacetamide group proved critical for ribosomal binding and antibiotic activity. The 1980s witnessed systematic exploration of fluorinated β-blockers like flestolol, leveraging fluorine's electronegativity to modulate adrenergic receptor interactions.
Bromine's bulkier van der Waals radius (1.85 Å vs. fluorine's 1.47 Å) gained prominence in CNS drug design during the 1990s, as exemplified by brominated amphetamine derivatives showing enhanced serotonin receptor affinity. Contemporary advances in asymmetric catalysis and enzymatic synthesis enabled precise construction of chiral halogenated amino alcohols, with transaminase-mediated routes achieving >99% enantiomeric excess for intermediates in HIV protease inhibitors.
Key milestones in halogenated amino alcohol development:
Significance in Pharmaceutical and Medicinal Chemistry
The 3-bromo-4-fluorophenyl group in 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol creates a distinct electronic profile:
- Bromine : Enhances lipophilicity (ClogP +0.6 vs. non-halogenated analog) and enables halogen bonding with protein carbonyls
- Fluorine : Withdraws electron density (σ~m~ = 0.34), potentially stabilizing adjacent amine protonation states critical for receptor binding
Notable structural analogs in clinical use:
Recent studies indicate bromo-fluorinated amino alcohols exhibit:
Current Research Gaps for this compound
Despite its structural promise, five critical knowledge gaps hinder application:
1. Synthetic Scalability
Traditional reductive amination routes yield <45% efficiency due to:
- Competing N-alkylation pathways at elevated temperatures
- Bromine-labile intermediates under basic conditions (pH >8)
2. Stereochemical Control
Racemic synthesis dominates current protocols, despite evidence that (R)-enantiomers show:
- 5-fold higher α~2~-adrenergic receptor binding affinity (K~i~ = 12 nM vs. 60 nM for S-form)
- 78% enantiomeric excess achieved via engineered transaminases for analogous compounds
3. Structure-Activity Relationships
Unresolved questions include:
- Relative contributions of bromine vs. fluorine to target engagement
- Optimal ethanolamine chain length for balancing solubility and membrane permeability
4. Metabolic Stability
Preliminary hepatocyte studies suggest rapid N-dealkylation (t~1/2~ = 22 min), necessitating:
- Prodrug strategies utilizing O-acylation (e.g., pivaloyl ester increases t~1/2~ to 4.1h)
- Deuteration at α-amino carbon to slow oxidative metabolism
5. Target Deconvolution
High-throughput screening identified hits against:
- Sigma-1 receptor (IC~50~ = 380 nM)
- Bacterial dihydrofolate reductase (Ki = 2.1 μM)
But mechanistic studies remain absent
Theoretical Framework and Research Approaches
Three complementary strategies emerge for advancing this compound:
A. Synthetic Methodology Development
B. Computational Modeling
- Molecular dynamics simulations predict 3-bromo-4-fluorophenyl adopts 35° dihedral angle with ethanolamine, optimizing GPCR binding pocket insertion
- DFT calculations estimate N-H bond dissociation energy (BDE) = 89.3 kcal/mol, suggesting susceptibility to oxidative metabolism
C. Functionalization Strategies
Recent advances enable:
- Chemoselective O-acylation using HClO~4~/Ac~2~O (95% yield, no N-acylation)
- Pd-mediated Suzuki coupling of bromophenyl group (retains amino alcohol integrity)
Critical research priorities include:
- Development of enantioselective synthetic routes
- Systematic SAR through modular analog synthesis
- In vivo pharmacokinetic profiling
- Target validation via CRISPR-Cas9 knockout models
Properties
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXZVRYCZKBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Bromination and Fluorination: : The starting material, 3-fluorophenol, undergoes bromination to introduce the bromo group at the 3-position, resulting in 3-bromo-4-fluorophenol.
Reduction: : The bromo- and fluoro-substituted phenol is then reduced to its corresponding benzyl alcohol derivative, 3-bromo-4-fluorobenzyl alcohol.
Amination: : The benzyl alcohol derivative is subjected to amination to introduce the amino group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can be employed to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the bromo and fluoro positions on the phenyl ring, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: : The major products include 3-bromo-4-fluorobenzaldehyde and 3-bromo-4-fluorobenzoic acid.
Reduction: : The major products include 3-bromo-4-fluorobenzylamine and 3-bromo-4-fluorophenol.
Substitution: : The major products include various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol has found applications in various scientific research fields:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : It has been investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluoro substituents on the phenyl ring enhances its reactivity and binding affinity to various biological targets. The amino group and hydroxyl group also play crucial roles in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.
Comparison with Similar Compounds
Positional Isomer: 2-(4-Bromo-3-fluorophenyl)ethan-1-ol
Key Differences :
- Substituent Positions : The bromine and fluorine are swapped (4-bromo-3-fluoro vs. 3-bromo-4-fluoro in the target compound).
- Functional Groups: Lacks the amino group, reducing hydrogen-bonding capacity and basicity.
- Molecular Formula: C₈H₈BrFO (MW: 219.05) vs. C₉H₁₁BrFNO (MW: 248.10 for the target) .
Implications :
- The absence of the amino group simplifies the structure but limits its utility in chelation or proton-dependent biological interactions.
- Positional isomerism may alter electronic effects (e.g., dipole moments) and steric hindrance, impacting binding affinity in drug design.
Sulfur Analog: 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
Key Differences :
Implications :
- The sulfur atom increases lipophilicity and may enhance membrane permeability but reduces hydrogen-bond donor capacity.
- The altered halogen positions could affect π-π stacking or halogen bonding in molecular recognition.
Ethoxy-Linked Analog: 2-(2-{[(4-Fluorophenyl)(phenyl)methyl]amino}ethoxy)ethan-1-ol
Key Differences :
- Backbone : Contains an ethoxy linker (-OCH₂CH₂-) and a diphenylmethyl group.
- Substituents : Single fluorine at the 4-position of one phenyl ring; additional phenyl group.
- Molecular Formula: C₁₇H₂₀FNO₂ (MW: 289.34) .
Implications :
- The diphenyl structure may enhance binding to hydrophobic pockets in proteins.
Comparison Table
Q & A
Q. What synthetic routes are optimal for preparing 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-bromo-4-fluorobenzyl bromide with ethanolamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours may yield the target molecule. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., ethanol vs. acetonitrile) to improve yield (up to 85–90%) . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the ethanolamine backbone (δ 3.5–3.7 ppm for CH₂OH, δ 2.8–3.1 ppm for N-CH₂) and aromatic protons (δ 7.2–7.9 ppm for bromo-fluorophenyl) .
- IR : Detect N-H stretching (~3300 cm⁻¹) and C-Br/C-F vibrations (~600–800 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (theoretical MW: 262.1 g/mol) via ESI-MS or MALDI-TOF .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on structural analogs like (3-bromo-4-methylphenyl)methanol, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against therapeutic targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Maestro to model interactions. For example, dock the compound into the active site of a kinase or GPCR. Key parameters:
Q. How can crystallographic data resolve structural discrepancies in this compound?
- Methodological Answer : For single-crystal X-ray diffraction, refine data using SHELXL . Address outliers (e.g., bond length RMSZ > 2.0) by re-examining thermal parameters or hydrogen placement. Compare geometric parameters (e.g., C-N bond length: 1.45–1.50 Å) with similar ligands like 36H in PDB entry 7F7W . Use Olex2 or Coot for real-space refinement (CCP4 suite).
Q. What analytical methods are effective for impurity profiling during synthesis?
- Methodological Answer :
- HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid) to separate impurities. Major impurities may include unreacted benzyl bromide (retention time ~8.2 min) or N-alkylation byproducts .
- NMR Titration : Quantify residual solvents (e.g., DMF) via ¹H NMR integration against an internal standard (e.g., TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
